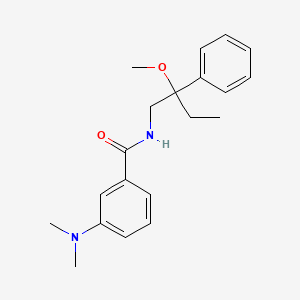

3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-5-20(24-4,17-11-7-6-8-12-17)15-21-19(23)16-10-9-13-18(14-16)22(2)3/h6-14H,5,15H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZMTQJRHRCXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC(=CC=C1)N(C)C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Benzoic Acid

3-(Dimethylamino)benzoic acid is synthesized via nitration followed by reduction and methylation.

- Nitration : Benzoic acid is nitrated at the meta position using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitrobenzoic acid.

- Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, producing 3-aminobenzoic acid.

- Methylation : Treatment with methyl iodide in the presence of NaH in THF introduces dimethyl groups, forming 3-(dimethylamino)benzoic acid.

Acyl Chloride Formation

The acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) under reflux:

$$ \text{3-(Dimethylamino)benzoic acid} + \text{SOCl}2 \rightarrow \text{3-(Dimethylamino)benzoyl chloride} + \text{SO}2 + \text{HCl} $$

Reaction conditions: 60°C, 4 hours, anhydrous toluene.

Preparation of 2-Methoxy-2-phenylbutylamine

Synthesis of 2-Phenylbutan-2-ol

2-Phenylbutan-2-ol is prepared via Grignard reaction:

Methoxy Group Introduction

The alcohol is methylated using methyl iodide (MeI) and NaH in THF:

$$ \text{2-Phenylbutan-2-ol} + \text{MeI} \xrightarrow{\text{NaH, THF}} \text{2-Methoxy-2-phenylbutane} $$

Reaction time: 12 hours at room temperature.

Amination via Gabriel Synthesis

The methoxy ether is converted to the amine:

- Bromination : 2-Methoxy-2-phenylbutane reacts with PBr₃ to form 2-bromo-2-methoxy-2-phenylbutane.

- Gabriel Reaction : Treatment with phthalimide-K⁺ in DMF, followed by hydrazine hydrolysis, yields 2-methoxy-2-phenylbutylamine.

Amide Coupling Reaction

The final step involves reacting 3-(dimethylamino)benzoyl chloride with 2-methoxy-2-phenylbutylamine in the presence of a base:

$$ \text{3-(Dimethylamino)benzoyl chloride} + \text{2-Methoxy-2-phenylbutylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} $$

Optimized Conditions :

- Solvent : Dichloromethane (DCM).

- Base : Triethylamine (2 equivalents).

- Temperature : 0°C to room temperature.

- Time : 12 hours.

Workup :

- Quench with saturated NaHCO₃.

- Extract with DCM (3 × 20 mL).

- Dry over MgSO₄, filter, and concentrate.

- Purify via silica gel chromatography (hexane/EtOAc 70:30).

Yield : 72–90% (based on analogous reactions).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Mitigation Strategies

- Steric Hindrance : The bulky 2-methoxy-2-phenylbutyl group slows amide formation. Mitigation: Prolong reaction time (24 hours) or use DMAP as a catalyst.

- Dimethylamino Group Oxidation : Avoid strong oxidizing agents during synthesis; use inert atmospheres.

- Purification Difficulties : The compound’s lipophilicity necessitates optimized solvent systems (e.g., hexane/EtOAc with 1% NH₃).

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzamide compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. In particular, structural modifications can enhance selectivity and potency.

Case Study: Antiproliferative Effects

A study evaluated the activity of a series of benzamide derivatives against the MCF-7 breast cancer cell line. The results showed that certain derivatives achieved IC50 values as low as 3.1 µM, indicating strong antiproliferative activity .

Antioxidant Properties

The presence of methoxy groups in the compound enhances its antioxidant capabilities. This property is crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Activity

In a comparative study, several benzamide derivatives were tested for their ability to scavenge free radicals. The compounds demonstrated significantly improved antioxidant activity compared to standard antioxidants, suggesting potential therapeutic applications in oxidative stress management .

Medicinal Chemistry

The compound is being explored for its therapeutic potential against various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industrial Applications

In addition to its biological significance, this compound serves as a building block in organic synthesis. Its versatility allows it to be used in developing new materials and pharmaceuticals.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Pharmaceutical Industry | Intermediate in drug development |

| Material Science | Development of new chemical materials |

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other biomolecules, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Benzamides with Dimethylamino Substituents

Key Observations :

- The position of the dimethylamino group (3- vs. 4-) influences electronic distribution and binding interactions.

Methoxy-Substituted Benzamides

Key Observations :

- The target compound’s methoxy group on the alkyl chain (vs.

- Natural vs.

Pesticidal and Agrochemical Benzamides

Key Observations :

- The target compound lacks halogenation or heteroaromatic cores common in pesticidal benzamides, suggesting divergent applications.

- Substituent polarity: Pesticides prioritize non-polar groups for environmental persistence, whereas the target compound’s dimethylamino group may favor solubility in biological systems.

Structurally Complex Benzamides in Drug Discovery

Key Observations :

- The target compound’s simpler structure contrasts with clinical-stage benzamides featuring multi-ring systems, reflecting a trade-off between synthetic feasibility and target potency.

- Dimethylamino groups are recurrent in kinase inhibitors (e.g., PKI-587), supporting the hypothesis that the target compound may share similar mechanistic pathways.

Biological Activity

3-(Dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a dimethylamino group and a methoxy-phenylbutyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 314.43 g/mol. The presence of the dimethylamino group is significant for its pharmacological properties, potentially influencing solubility and receptor interactions.

The biological activity of this compound may involve interactions with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

- Enzyme Inhibition : It has been suggested that similar compounds can inhibit enzymes involved in inflammatory processes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in endocannabinoid metabolism .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Some studies have shown that related benzamide derivatives can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

- Anticancer Properties : Certain analogues have demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines .

- Neuroprotective Effects : There is emerging evidence that related compounds may provide neuroprotection in models of neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:

- Substituent Effects : Modifications on the benzamide moiety can significantly influence potency and selectivity against specific targets.

- Dimethylamino Group : The presence of this group often enhances solubility and receptor affinity, making it a valuable feature for drug design .

Case Studies

- In Vivo Studies : In mouse models, related compounds have been shown to effectively reduce inflammation and improve outcomes in conditions like Alzheimer's disease and myocardial infarction by targeting the NLRP3 inflammasome .

- In Vitro Assays : A series of analogues were tested for their ability to inhibit NAAA activity, revealing that modifications could enhance potency against inflammatory mediators .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for preparing 3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide?

The synthesis typically involves a multi-step amidation process. Key steps include:

- Amide bond formation : React 3-(dimethylamino)benzoic acid derivatives with 2-methoxy-2-phenylbutylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .

- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) under inert atmospheres (argon/nitrogen) to prevent side reactions .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields >90% purity. Monitor reactions via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, methoxy group at δ 3.3–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 382.21) .

- Infrared Spectroscopy (IR) : Detect carbonyl (C=O) stretches near 1650–1680 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .

Q. How should researchers assess solubility and stability for in vitro assays?

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) for colloidal stability. Poor aqueous solubility is common due to the lipophilic benzamide core .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and monitor via HPLC. Protect from light to prevent photodegradation of the methoxy group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent modifications : Replace the dimethylamino group with morpholino or piperazinyl moieties to alter electron density and hydrogen-bonding capacity. For example, morpholino analogs show improved kinase inhibition .

- Alkyl chain variation : Shorten the 2-phenylbutyl chain to reduce steric hindrance, enhancing target binding. Compare IC₅₀ values in enzymatic assays .

- Bioisosteric replacements : Substitute the methoxy group with trifluoromethyl or cyano groups to modulate metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity data?

- Cross-validation : Replicate assays in orthogonal systems (e.g., kinase inhibition in both in vitro enzymatic assays and cell-based models) .

- Control experiments : Use known kinase inhibitors (e.g., staurosporine) as benchmarks. Verify compound integrity post-assay via LC-MS to rule out degradation .

- Data normalization : Account for batch-to-batch variability in compound purity by standardizing synthesis protocols .

Q. What in silico strategies predict pharmacokinetic (PK) properties?

- ADME modeling : Tools like SwissADME estimate logP (~3.5), indicating high membrane permeability but potential CYP450 metabolism .

- Molecular docking : Simulate binding to cytochrome P450 3A4 (CYP3A4) to identify metabolic hotspots. Prioritize derivatives with reduced CYP affinity .

- QSAR models : Train algorithms on datasets of benzamide analogs to predict bioavailability and toxicity .

Q. How can researchers design experiments to probe mechanism of action (MoA)?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot (e.g., CDK2/cyclin E) .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations (e.g., MAPK/ERK inhibition) .

- Kinetic studies : Measure time-dependent inhibition of target enzymes (e.g., IC₅₀ shift after pre-incubation) to distinguish reversible vs. covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.